2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-methylbenzoic acid with 4-chlorobenzylamine under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology
In biological research, this compound may be used to study the effects of acetamide derivatives on cellular processes. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a useful building block for various applications.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-chlorophenyl)-2-(4-chlorophenyl)acetamide
- 2-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide
- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-methylphenyl)acetamide
Uniqueness
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of both chloro and methyl groups on the phenyl rings. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIICLHCTBGREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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